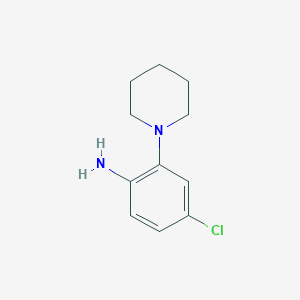

4-Chloro-2-(piperidin-1-yl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMXORPWQZAMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Piperidin 1 Yl Aniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4-Chloro-2-(piperidin-1-yl)aniline reveals several logical disconnections to identify potential starting materials. The primary disconnections involve the carbon-nitrogen bonds of the amino and piperidinyl groups, and the carbon-chlorine bond.

A key disconnection is the C-N bond of the primary amine, suggesting a precursor such as a nitro-substituted aromatic compound which can be reduced in a later step. Another critical disconnection is the C-N bond of the piperidine (B6355638) ring, which points towards an N-arylation reaction between a substituted aniline (B41778) and piperidine or a related derivative. Finally, the C-Cl bond can be disconnected, implying a halogenation step on an aniline or a precursor molecule. These disconnections form the basis for designing the synthetic pathways discussed below.

Development of Classical Synthetic Routes

Classical synthetic approaches to this compound often involve a multi-step sequence, carefully orchestrating the introduction of each functional group.

Amination Reactions at the Aromatic Ring

A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This method is advantageous as nitro groups can be introduced via electrophilic nitration and subsequently reduced to anilines under various conditions, including catalytic hydrogenation or using metals like tin or iron in acidic media. The timing of the reduction step is crucial and is often performed after other substituents are in place to avoid undesired side reactions with the reactive amino group.

Introduction of the Piperidine Moiety

The piperidine ring is a prevalent heterocyclic motif in many biologically active compounds. nih.govnih.govijnrd.org Its introduction onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. In this context, a suitably activated aryl halide or sulfonate can react with piperidine, which acts as a nucleophile, to form the desired C-N bond. The efficiency of this reaction is highly dependent on the nature and position of the activating groups on the aromatic ring.

Another approach involves the direct reductive amination of a carbonyl compound with an aniline derivative. bohrium.comorganic-chemistry.org While this is a powerful method for forming C-N bonds, its application to the direct synthesis of 2-(piperidin-1-yl)aniline derivatives from simple precursors can be challenging.

Halogenation Strategies for para-Chloro Substitution

The regioselective introduction of a chlorine atom at the para-position to an amino or a directing group is a critical step. Direct chlorination of anilines can be problematic due to the high reactivity of the amino group, which can lead to over-halogenation and oxidation. chemistrysteps.comlibretexts.orgbyjus.com To circumvent this, the amino group is often protected as an acetanilide, which moderates its activating effect and sterically hinders the ortho positions, thereby favoring para-substitution. chemistrysteps.comlibretexts.org Following halogenation, the protecting group can be removed by hydrolysis to regenerate the aniline.

Alternatively, copper(II) chloride has been shown to be an effective reagent for the para-chlorination of unprotected anilines under mild conditions, offering a more direct route. nih.gov The reaction is believed to proceed through an oxidation-mediated mechanism. nih.gov

Modern and Advanced Synthetic Approaches

More recent synthetic strategies often employ transition metal-catalyzed reactions, which can offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Catalytic Cross-Coupling Strategies for N-Arylation

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. organic-chemistry.orgacs.orgnih.gov These reactions allow for the coupling of an aryl halide or triflate with an amine, in this case, piperidine. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates. For the synthesis of this compound, a key intermediate could be a di-halogenated benzene (B151609) derivative, where one halogen is selectively displaced by piperidine via a cross-coupling reaction, followed by amination or reduction of a nitro group.

Stereoselective and Regioselective Synthesis

The synthesis of this compound inherently involves considerations of regioselectivity, particularly when starting from precursors with multiple reactive sites. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted benzene ring, followed by the reduction of a nitro group to the desired aniline.

A plausible and regioselective route commences with 1,2-dichloro-4-nitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the chlorine atoms towards nucleophilic attack. The regioselectivity of this reaction is governed by the electronic effects of the nitro group, which deactivates the meta position and activates the ortho and para positions. In the case of 1,2-dichloro-4-nitrobenzene, the chlorine atom at the C-2 position is ortho to the nitro group, while the chlorine at the C-1 position is meta. Consequently, nucleophilic attack by piperidine is highly favored at the C-2 position, leading to the formation of 1-chloro-2-(piperidin-1-yl)-4-nitrobenzene with high regioselectivity.

The subsequent step involves the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

While the synthesis of the aromatic core is primarily a matter of regioselectivity, stereoselectivity would become a critical factor if the piperidine ring itself were to be synthesized in a chiral manner or if chiral centers were present on substituents. General methods for the stereoselective synthesis of piperidines, such as those involving chiral auxiliaries, asymmetric catalysis, or biocatalysis, could be employed prior to the coupling with the aromatic ring to yield enantiomerically enriched final products. nih.govfao.orgrsc.org However, for the synthesis of the parent this compound, where the piperidine is unsubstituted and achiral, stereoselectivity is not a primary concern in the main reaction sequence.

A representative regioselective synthesis is outlined below:

Table 1: Regioselective Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Theoretical Yield |

|---|---|---|---|---|

| 1 | 1,2-dichloro-4-nitrobenzene, Piperidine | K₂CO₃, DMF, 100 °C, 12 h | 1-chloro-2-(piperidin-1-yl)-4-nitrobenzene | High |

This table presents a plausible synthetic route based on established chemical principles.

Multicomponent Reactions Incorporating the Aniline Core

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. chemrxiv.orgacs.orgacsgcipr.orgnih.govnih.govnih.govresearchgate.netresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct the core structural motifs.

For instance, MCRs are widely used for the synthesis of highly substituted anilines. chemrxiv.orgacs.orgacsgcipr.orgnih.gov One could envision a convergent approach where a substituted cyclohexenone derivative undergoes a series of reactions with an amine and another component to construct the substituted aniline ring. Another possibility is the use of MCRs to build the piperidine ring onto a pre-functionalized aniline precursor. nih.govresearchgate.netresearchgate.net

A hypothetical MCR approach could involve the reaction of a suitably substituted aldehyde, an amine (as a precursor to the aniline), and a dienophile in a domino reaction sequence to construct the substituted aromatic amine core. The piperidine moiety could then be introduced in a subsequent step. The development of a novel MCR for the direct synthesis of this compound would represent a significant advancement in the efficient synthesis of this class of compounds.

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. rsc.orgnih.govnih.govacs.orgrsc.orgresearchgate.net The synthesis of this compound can be significantly optimized through the application of flow chemistry.

The proposed two-step synthesis involving nucleophilic aromatic substitution and subsequent nitro group reduction is well-suited for adaptation to a continuous flow process.

Step 1: Nucleophilic Aromatic Substitution in Flow: The reaction of 1,2-dichloro-4-nitrobenzene with piperidine can be performed in a heated flow reactor. Pumping the reactants through a heated coil or a packed-bed reactor allows for precise temperature control and short reaction times, often leading to higher yields and purities compared to batch reactions. The use of a packed-bed reactor with a solid-supported base could also simplify purification.

Step 2: Nitro Group Reduction in Flow: The reduction of the nitro intermediate can also be efficiently carried out in a flow system. Catalytic hydrogenation using a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C) is a common and highly effective method in flow chemistry. This approach allows for the safe handling of hydrogen gas and easy separation of the catalyst from the product stream.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Safety | Handling of potentially exothermic reactions and hazardous reagents in large volumes. | Smaller reaction volumes at any given time, better heat dissipation, safer handling of hazardous reagents like hydrogen gas. |

| Reaction Time | Typically hours. | Can often be reduced to minutes. |

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the process for longer times ("scaling out"). |

| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Product Purity | May require more extensive purification. | Often results in cleaner reaction profiles and higher purity products. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering solvent selection, atom economy, and the development of eco-friendly catalysts.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. numberanalytics.comnih.govrsc.orgresearchgate.netnih.gov Traditional solvents for nucleophilic aromatic substitution reactions, such as dimethylformamide (DMF), are effective but pose significant health and environmental risks.

Green solvent alternatives for the synthesis of this compound include:

Bio-derived solvents: Solvents such as Cyrene™ and γ-valerolactone (GVL) are derived from renewable biomass and can be effective replacements for polar aprotic solvents. researchgate.netnih.gov

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. DESs are often biodegradable, non-toxic, and can be tailored for specific reactions. numberanalytics.com

Polyethylene glycols (PEGs): PEGs, particularly low molecular weight versions like PEG-400, have been shown to be effective and recyclable solvents for nucleophilic aromatic substitution reactions. nih.gov

Water: When feasible, water is the greenest solvent. For SNAr reactions, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. rsc.org

Minimizing the volume of solvent used is also a key principle. This can be achieved through process intensification techniques like flow chemistry or by running reactions at higher concentrations where possible.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgresearchgate.netrsc.orgresearchgate.netprimescholars.com A higher atom economy indicates a greener process with less waste generation.

For the proposed synthesis of this compound from 1,2-dichloro-4-nitrobenzene and piperidine, followed by reduction:

Step 1 (SNAr): C₆H₃Cl₂NO₂ + C₅H₁₁N → C₁₁H₁₃ClN₂O₂ + HCl. The theoretical atom economy is high as most atoms from the reactants are incorporated into the product and a simple inorganic byproduct.

Step 2 (Reduction): The choice of reducing agent significantly impacts the atom economy.

Stoichiometric reductants like SnCl₂ generate significant amounts of waste.

Catalytic hydrogenation (C₁₁H₁₃ClN₂O₂ + 3H₂ → C₁₁H₁₅ClN₂ + 2H₂O) has a much higher atom economy, with water being the only byproduct.

Table 3: Comparison of Atom Economy for the Reduction Step

| Reduction Method | Byproducts | Atom Economy |

|---|---|---|

| SnCl₂/HCl | Tin salts | Low |

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalyst development is particularly relevant for the nitro group reduction step and for potential alternative C-N bond-forming reactions.

Sustainable Reduction Catalysts: While palladium on carbon is a highly effective catalyst for nitro group reduction, research is ongoing into the use of more earth-abundant and less toxic metals. Iron-based catalysts, for example, are gaining attention as a more sustainable alternative for various reduction and cross-coupling reactions. nih.gov Biocatalysis, using enzymes such as nitroreductases, also offers a green alternative for the reduction of nitroaromatics under mild conditions. nih.gov

Catalysts for C-N Coupling: While the proposed SNAr route is efficient, alternative methods like the Buchwald-Hartwig amination could also be considered. Green chemistry efforts in this area focus on:

Developing catalysts based on more abundant metals like copper or iron to replace palladium.

Designing ligands that allow for lower catalyst loadings and milder reaction conditions.

Developing heterogeneous catalysts that can be easily recovered and reused. chemrxiv.orgacs.orgresearchgate.net

Utilizing photocatalysis with organic dyes to drive C-N coupling reactions under mild, visible-light conditions, avoiding the need for precious metals. chemrxiv.org

The continuous development of new catalytic systems will be crucial for making the synthesis of this compound and related compounds more economically and environmentally sustainable.

Chemical Reactivity and Transformation Chemistry of 4 Chloro 2 Piperidin 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 4-Chloro-2-(piperidin-1-yl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and piperidinyl groups. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org In the case of aniline derivatives, the amino group or a protected form can direct the metalation to the ortho position. This allows for the introduction of a wide variety of electrophiles at a specific site on the aromatic ring. While specific examples for this compound are not extensively documented in the searched literature, the general principles of DoM on substituted anilines suggest that this would be a viable strategy for its further functionalization.

Nitration of anilines is a well-established transformation. rsc.org The reaction of anilines with nitrating agents, such as a mixture of nitric acid and sulfuric acid, typically results in the introduction of a nitro group onto the aromatic ring. The position of nitration is influenced by the existing substituents. For instance, the nitration of related compounds like N-(4-chlorobenzyl)-2-nitro-5-(1-piperazinyl)aniline has been reported. chemspider.com Similarly, sulfonation can be achieved using fuming sulfuric acid or other sulfonating agents. The primary amino group of anilines is often acetylated prior to nitration or sulfonation to prevent oxidation and to control the regioselectivity of the reaction. rsc.org

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the formation of biaryl compounds. acs.org The reaction of this compound with a suitable boronic acid under Suzuki conditions would be expected to yield the corresponding biaryl product.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. youtube.com This reaction is a powerful method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Sonogashira coupling is instrumental in the synthesis of arylalkynes. researchgate.net The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. nih.gov

The general scheme for these coupling reactions is as follows:

Where R-X is this compound and the coupling partner is an organoboron reagent (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira).

A representative table of conditions for Sonogashira coupling is provided below:

| Catalyst System | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | researchgate.net |

| Pd(OAc)₂ | Cs₂CO₃ | DMF | Room Temp. | researchgate.net |

Table 1: Representative Conditions for Sonogashira Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective methods for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. researchgate.netsci-hub.se

N-Arylation: The reaction of this compound with amines or amides in the presence of a copper catalyst can lead to the formation of diarylamines or N-aryl amides. nih.govresearchgate.netbeilstein-journals.org Various copper sources such as CuI, Cu₂O, and CuSO₄ can be employed, often in combination with a ligand to facilitate the reaction. researchgate.netorganic-chemistry.org The reaction conditions can be mild, with some procedures even being carried out in water. nih.govbeilstein-journals.org

O-Arylation: Similarly, coupling with alcohols or phenols under copper catalysis can yield aryl ethers.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions.

| Copper Source | Ligand | Base | Solvent | Temperature | Reference |

| CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 °C | sci-hub.se |

| CuSO₄·5H₂O | None | - | Water | 60 °C | nih.govbeilstein-journals.org |

| (CuOTf)₂PhH | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | CH₃CN | Mild | organic-chemistry.org |

Table 2: Representative Conditions for Copper-Catalyzed N-Arylation Reactions

Reactions Involving the Primary Amine Functionality

The primary amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group or to introduce new functionalities. rsc.org

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

Formation of Schiff Bases: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases.

The reactivity of the primary amine allows for the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry.

Acylation and Alkylation Reactions

Detailed research findings on the acylation and alkylation reactions specifically at the aniline nitrogen of this compound are not available in the reviewed literature. While N-alkylation and N-acylation of aniline derivatives are common transformations, specific conditions, catalysts, and yields for this particular substrate have not been reported. acs.orgrsc.org

Diazotization and Subsequent Transformations

There is no specific information in the searched literature concerning the diazotization of the primary amino group of this compound. Consequently, data on subsequent transformations of the potential diazonium salt, such as Sandmeyer, Schiemann, or azo coupling reactions, are also unavailable. General procedures for the diazotization of chloroanilines exist, but their direct applicability and outcomes for this ortho-piperidine substituted system have not been documented. researchgate.neticrc.ac.irrsc.org

Imine Formation and Condensation Reactions

No specific studies detailing the imine formation or condensation reactions between the primary amino group of this compound and carbonyl compounds (aldehydes or ketones) were found. The synthesis and reactivity of imines are a broad field of study, but specific examples involving this compound, including reaction kinetics or equilibrium data, are not present in the available literature. researchgate.netnih.govredalyc.org

Reactivity of the Piperidine (B6355638) Nitrogen

N-Alkylation and N-Acylation

Specific research detailing the N-alkylation or N-acylation of the tertiary piperidine nitrogen in this compound is absent from the scientific literature. While the Menshutkin reaction (N-alkylation) and acylation of tertiary amines are known processes, their application to this specific molecule has not been reported. researchgate.netodu.edu

Formation of Quaternary Ammonium (B1175870) Salts

No documented procedures were found for the synthesis of quaternary ammonium salts from this compound. The reaction of the piperidine nitrogen with alkylating agents to form a quaternary salt is theoretically possible, but experimental data, including yields and specific reagents, are not available. mdpi.comnih.govgoogle.commdpi.com

Cyclization Reactions and Heterocyclic Ring Formation

There are no specific published reports on cyclization reactions where this compound serves as a precursor for the formation of new heterocyclic rings. Intramolecular or intermolecular cyclizations involving the aniline, piperidine, or chloro-substituted aromatic ring of this compound have not been described in the reviewed literature. documentsdelivered.comnih.govresearchgate.netmdpi.com

Intramolecular Cyclizations

Intramolecular cyclization reactions involve the formation of a new ring within a single molecule. For this compound, such transformations would typically involve the interaction between the aniline nitrogen or the piperidine nitrogen with another part of the molecule.

One potential, albeit challenging, pathway for intramolecular cyclization could involve the activation of the C-H bond ortho to the piperidine substituent, followed by cyclization onto the aniline nitrogen. This type of reaction, often catalyzed by transition metals, would lead to the formation of a fused five-membered ring system. However, the high energy barrier associated with the activation of an aromatic C-H bond makes this a difficult transformation to achieve under standard conditions.

Another hypothetical intramolecular cyclization could be envisioned if the aniline nitrogen were first acylated or derivatized with a group containing a reactive electrophile. This electrophilic center could then be attacked by the nucleophilic piperidine nitrogen, leading to the formation of a fused six- or seven-membered ring containing a urea (B33335) or thiourea (B124793) moiety. The success of such a cyclization would be highly dependent on the nature of the linking group and the reaction conditions employed.

Currently, specific examples of intramolecular cyclizations starting directly from this compound are not prominently documented in publicly available scientific literature.

Synthesis of Fused Ring Systems

The synthesis of fused ring systems from this compound would typically require a bimolecular reaction where a second component is introduced to form the new ring. The inherent structure of this compound, being an ortho-amino-N-substituted aniline, suggests potential for the construction of various fused heterocycles.

A common strategy for forming fused ring systems from aniline derivatives is the reaction with 1,2-dicarbonyl compounds or their equivalents to form quinoxalines. However, this typically requires an ortho-diamine. For this compound to participate in such a reaction, a preliminary step to introduce a second amino group would be necessary, which falls outside the direct transformation of the title compound.

A more plausible approach for forming a fused ring system would be a reaction that involves both the aniline nitrogen and the piperidine nitrogen. For instance, reaction with a suitable dielectrophile could potentially lead to the formation of a fused diazepine (B8756704) ring.

Another theoretical pathway could involve the synthesis of pyrido[1,2-a]benzimidazoles. This class of compounds is often synthesized from 2-aminobenzimidazole (B67599) derivatives. nih.govresearchgate.neturfu.ruthieme-connect.comjraic.com While this compound is not a benzimidazole (B57391) itself, a multi-step synthesis could potentially convert it into a suitable precursor for such a cyclization.

The synthesis of indolo[1,2-c]quinazolines is another area of interest in heterocyclic chemistry. beilstein-journals.orgnih.govnih.govresearchgate.netrsc.org These are typically formed from precursors like 2-alkynylaniline derivatives or 2-(1H-indol-2-yl)anilines. Transforming this compound into these specific starting materials would require significant synthetic effort.

Despite the theoretical potential for these transformations, a review of the available scientific literature does not provide specific, detailed research findings or data tables for the direct synthesis of fused ring systems from this compound. The reactivity of this specific compound in such cyclization reactions appears to be an area that has not been extensively explored or reported.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformation Steps

Kinetic studies are instrumental in determining the rate of a reaction and the factors that influence it. For reactions involving aniline (B41778) and its derivatives, kinetic analyses have provided valuable insights into the reaction mechanisms.

Research on the reactions of aniline and substituted anilines with various reagents, such as chloramine-T, has shown that the reaction order can vary depending on the specific reactants and conditions. rsc.orgiosrjournals.org For instance, some reactions exhibit first-order dependence on the oxidizing agent and fractional-order dependence on the amine. rsc.org This suggests a multi-step reaction mechanism, often involving the formation of an intermediate complex in a rapid equilibrium step, followed by a slower, rate-determining step where the complex decomposes to form the product. rsc.org

The rate of these reactions is also influenced by the solvent composition and the pH of the reaction medium. For example, in the halogenation of anilines, an increase in the ethanol (B145695) content of an ethanol-water mixture has been observed to decrease the reaction rate. iosrjournals.org This effect can be attributed to changes in the polarity and solvating power of the medium, which can affect the stability of reactants, intermediates, and transition states.

The electronic nature of substituents on the aniline ring also plays a significant role in the reaction kinetics. Electron-donating groups generally increase the reaction rate by enhancing the nucleophilicity of the aniline nitrogen, while electron-withdrawing groups have the opposite effect. This relationship can often be quantified using Hammett plots, which correlate reaction rates with substituent constants. rsc.org

While direct kinetic data for the formation or key transformations of 4-Chloro-2-(piperidin-1-yl)aniline is scarce, the principles derived from studies on similar anilines provide a framework for predicting its kinetic behavior. The presence of the electron-donating piperidinyl group at the ortho position and the electron-withdrawing chloro group at the para position would have competing effects on the reactivity of the aniline nitrogen and the aromatic ring, making kinetic studies particularly valuable for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Density functional theory (DFT) and other quantum chemical methods can be used to model reaction pathways, characterize transition states, and map energy profiles.

The transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.

Computational studies on reactions of anilines have identified key transition states for various transformations. For instance, in the reaction of anilines with hydroxyl radicals, a significant pathway involves the addition of the radical to the aromatic ring. mdpi.com The transition states for these addition reactions have been computationally characterized, revealing the preferred sites of attack and the energy barriers associated with them. mdpi.com Similarly, in nucleophilic substitution reactions, such as the formation of sulfonimidamides from anilines and sulfonimidoyl fluorides, computational studies have highlighted the formation of a SN2-like transition state. wur.nl These studies often show that the coordination of a Lewis acid can stabilize the transition state and facilitate the reaction. wur.nl

For this compound, computational modeling could be used to characterize the transition states for its synthesis, which likely involves a nucleophilic aromatic substitution reaction. This would involve modeling the approach of the piperidine (B6355638) nucleophile to the chloro-substituted aromatic ring and identifying the geometry and energy of the highest point along this reaction coordinate.

An energy profile, or potential energy surface (PES), maps the energy of a reacting system as a function of the geometric coordinates of the atoms. By mapping the PES, chemists can identify the most likely reaction pathway, which corresponds to the path of lowest energy from reactants to products.

Computational studies have been successfully used to map the energy profiles of various reactions involving aniline derivatives. For the reaction of 4-methyl aniline with hydroxyl radicals, the potential energy surface was computed, revealing multiple possible reaction pathways, including addition to the aromatic ring and hydrogen abstraction. mdpi.com The calculated energy barriers for each step allowed for the determination of the most favorable pathway and the major products. mdpi.com In another example, the mechanism of pyrrolidinedione synthesis was elucidated by mapping the energy profile, which included steps like Michael addition and a Nef-type rearrangement. rsc.org

A computational study of the synthesis of this compound would involve mapping the energy profile for the reaction between 1,4-dichloro-2-nitrobenzene (B41259) and piperidine, followed by reduction of the nitro group. This would help in understanding the relative energy barriers of each step and identifying any potential intermediates, thus providing a comprehensive picture of the reaction mechanism.

Isotopic Labeling Studies to Determine Reaction Pathways

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or functional groups during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products, providing definitive evidence for a proposed reaction pathway.

While no specific isotopic labeling studies have been reported for this compound, this technique has been widely applied to elucidate the mechanisms of reactions involving similar compounds. For example, in the study of rearrangement reactions, isotopic labeling can distinguish between intramolecular and intermolecular processes. If a labeled group moves to a different position within the same molecule, it suggests an intramolecular rearrangement. Conversely, if the labeled group is found in different product molecules, it points to an intermolecular mechanism.

In the context of the synthesis of this compound, an isotopic labeling study could be designed to confirm the mechanism of the nucleophilic aromatic substitution. For instance, by using piperidine labeled with ¹⁵N, one could track the nitrogen atom throughout the reaction sequence. Analysis of the final product by mass spectrometry or NMR spectroscopy would confirm that the ¹⁵N atom is incorporated into the piperidinyl ring attached to the aniline, providing direct evidence for the proposed substitution pathway.

Theoretical and Computational Chemistry of 4 Chloro 2 Piperidin 1 Yl Aniline

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity, stability, and photophysical properties. Through the lens of computational chemistry, we can model and analyze the electronic landscape of 4-Chloro-2-(piperidin-1-yl)aniline.

Density Functional Theory (DFT) Calculations for Orbital Interactions

Density Functional Theory (DFT) has emerged as a powerful tool for the quantum mechanical modeling of molecules, offering a balance between computational cost and accuracy. For this compound, DFT calculations, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set, can provide detailed insights into its optimized geometry and electronic properties. researchgate.netijcce.ac.ir These calculations reveal the intricate interplay of orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide a predictive measure of a molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the amino and piperidinyl nitrogen atoms, making these sites prone to electrophilic attack. The LUMO, conversely, is likely distributed over the aromatic ring, with significant contributions from the carbon atom bearing the chlorine substituent, indicating this as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally corresponds to higher reactivity. biomedpharmajournal.org

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.45 |

| LUMO Energy | -0.35 |

| HOMO-LUMO Gap | 5.10 |

Note: These values are hypothetical and based on typical DFT calculations for structurally similar molecules. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Computational methods allow for the exploration of the potential energy surface of this compound, identifying its most stable conformations and the energy barriers between them.

Rotational Barriers and Preferred Conformations of Piperidine (B6355638) Ring

Molecular mechanics and DFT calculations can be used to map the potential energy surface as a function of this dihedral angle, revealing the energy minima corresponding to the most stable conformations and the transition states representing the rotational barriers. biomedres.us

Table 2: Predicted Rotational Energy Barriers for this compound

| Rotation | Predicted Energy Barrier (kcal/mol) |

| Piperidine-Aniline C-N bond | 5 - 10 |

| Piperidine Ring Inversion | 10 - 12 |

Note: These values are estimations based on computational studies of analogous N-substituted piperidines. mdpi.comnih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

The electronic distribution and shape of this compound dictate the types of intermolecular interactions it can form, which in turn govern its aggregation behavior and crystal packing. The presence of the amino group and the piperidine nitrogen allows for the formation of hydrogen bonds, which are strong, directional interactions crucial for the formation of ordered supramolecular structures. researchgate.netaljest.net

Computational models can predict the formation of dimers, clusters, and even larger assemblies held together by a network of hydrogen bonds and weaker van der Waals forces. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that has gained increasing recognition for its role in crystal engineering. nih.gov By analyzing the molecular electrostatic potential surface, regions of positive and negative charge can be identified, predicting how molecules will orient themselves to maximize attractive interactions and form stable supramolecular architectures. mdpi.commdpi.com

Spectroscopic Property Prediction (Theoretical)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.irnih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions are typically from π orbitals on the aniline ring to higher energy π* orbitals.

Furthermore, the vibrational frequencies of the molecule can be calculated using DFT, which correspond to the peaks observed in an infrared (IR) spectrum. These calculated frequencies can aid in the assignment of experimental IR spectra, providing a detailed picture of the molecule's vibrational modes. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, offering another layer of structural verification. nih.govmdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| UV-Vis (λmax) | ~250 nm, ~310 nm |

| Key IR Frequencies (cm⁻¹) | N-H stretch (~3400), C-N stretch (~1300), C-Cl stretch (~700) |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons (6.5-7.5), Piperidine protons (1.5-3.5) |

Note: These are generalized predictions based on computational studies of substituted anilines and piperidines. ijcce.ac.irnih.govmdpi.com

Computational NMR Chemical Shift Prediction

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a vital method for the structural elucidation of chemical compounds. The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a common approach for predicting the NMR chemical shifts of molecules. While specific experimental and detailed computational NMR data for this compound are not extensively documented in publicly available literature, predictions can be made based on the analysis of similar structures.

The expected ¹³C and ¹H NMR chemical shifts for this compound can be estimated by considering the electronic environment of each nucleus. The electron-donating piperidinyl group and the electron-withdrawing chlorine atom significantly influence the chemical shifts of the aromatic ring protons and carbons. The amino group further contributes to the electronic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-NH₂) | - | 145-155 |

| C2 (C-piperidine) | - | 135-145 |

| C3 (CH) | 6.8-7.2 | 115-125 |

| C4 (C-Cl) | - | 120-130 |

| C5 (CH) | 6.5-6.9 | 110-120 |

| C6 (CH) | 7.0-7.4 | 125-135 |

| NH₂ | 3.5-4.5 | - |

| Piperidine (α-CH₂) | 2.8-3.2 | 50-60 |

| Piperidine (β-CH₂) | 1.6-1.9 | 25-30 |

| Piperidine (γ-CH₂) | 1.5-1.8 | 23-28 |

Note: These are estimated ranges based on general principles and data for similar substituted anilines and piperidine-containing compounds. Actual values may vary.

Theoretical Vibrational Spectroscopy Analysis (IR, Raman)

Theoretical vibrational spectroscopy, through methods like DFT, allows for the prediction and assignment of infrared (IR) and Raman spectral bands. researchgate.net The vibrational modes of this compound are numerous, arising from the benzene (B151609) ring, the piperidine ring, and the amino and chloro substituents.

The high-frequency region of the IR and Raman spectra is typically characterized by N-H and C-H stretching vibrations. The N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations generally appear between 3000 and 3100 cm⁻¹, while the C-H stretching modes of the piperidine ring are anticipated in the 2800-3000 cm⁻¹ region. scispace.com

The middle-frequency region (1650-1000 cm⁻¹) is dominated by C=C stretching vibrations of the aromatic ring, N-H bending (scissoring) vibrations, and C-N stretching vibrations. nih.govscispace.com The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | 3450-3500 | Medium | Weak |

| N-H Symmetric Stretch | 3350-3400 | Medium | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2800-3000 | Strong | Strong |

| C=C Aromatic Stretch | 1550-1620 | Strong | Strong |

| N-H Bending (Scissoring) | 1580-1650 | Strong | Medium |

| C-N Stretch (Aromatic) | 1250-1350 | Strong | Medium |

| C-N Stretch (Aliphatic) | 1150-1250 | Medium | Weak |

| C-Cl Stretch | 600-800 | Strong | Medium |

Note: These are generalized predictions. The exact wavenumbers and intensities can be influenced by computational methods, basis sets, and intermolecular interactions. researchgate.netglobalresearchonline.net

Quantum Chemical Descriptors for Reactivity (e.g., Fukui functions, electrostatic potential)

Quantum chemical descriptors derived from computational calculations are invaluable for understanding the reactivity of a molecule. These descriptors provide insights into the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Fukui Functions: The Fukui function is a key descriptor in conceptual DFT that indicates the change in electron density at a given point in the molecule when the total number of electrons is changed. It helps in identifying the most reactive sites. For an electrophilic attack (reaction with a Lewis acid), the site with the highest value of the Fukui function for nucleophilic attack (f⁺) is favored. For a nucleophilic attack (reaction with a Lewis base), the site with the highest value of the Fukui function for electrophilic attack (f⁻) is the most probable reaction center. In the case of this compound, the nitrogen atom of the amino group and specific carbons in the aromatic ring are expected to be key sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group, making it a primary site for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential.

Advanced Spectroscopic and Analytical Methodologies for the Study of 4 Chloro 2 Piperidin 1 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of 4-Chloro-2-(piperidin-1-yl)aniline. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon atom within the molecule, providing a complete picture of its connectivity.

In a typical ¹H NMR spectrum of a related compound, 4-chloroaniline (B138754), characteristic doublet patterns are observed for the aromatic protons. marquette.edu For this compound, the aromatic region would show distinct signals for the three protons on the aniline (B41778) ring, with their coupling patterns revealing their relative positions. The piperidine (B6355638) ring protons would also exhibit characteristic multiplets, the chemical shifts of which would be influenced by their proximity to the nitrogen atom and the aromatic ring.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for deciphering complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the vicinal protons on the aromatic ring and between the protons within the piperidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the piperidine ring with respect to the aniline ring.

Table 1: Exemplary 2D NMR Correlations for a Substituted Aniline Derivative

| Technique | Correlation Type | Example of Information Gained |

| COSY | ¹H-¹H through-bond coupling | Shows which protons are on adjacent carbons in the aniline and piperidine rings. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on their directly attached protons. |

| HMBC | ¹H-¹³C multiple-bond correlation | Confirms the connection between the piperidine ring and the aniline ring. |

| NOESY | ¹H-¹H through-space correlation | Provides information on the 3D arrangement and conformation of the molecule. |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a powerful technique for studying the rates and thermodynamics of conformational changes in molecules. libretexts.org For this compound, the rotation around the C-N bond connecting the piperidine ring to the aniline ring could be restricted, potentially leading to different conformers.

By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. libretexts.org As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at higher temperatures. libretexts.org Analyzing these changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. acs.org This information is crucial for understanding the molecule's flexibility and how its shape might influence its properties and interactions. The study of conformational dynamics can provide insights into the molecule's behavior in different environments. copernicus.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of this compound and its derivatives. This high precision can differentiate between compounds with the same nominal mass but different elemental compositions.

Upon ionization, the molecule can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a molecular fingerprint that can be used for structural elucidation. By analyzing the masses of the fragments, it is possible to deduce the fragmentation pathways, which provides further confirmation of the molecule's structure. For instance, common fragmentation patterns for similar structures might involve the loss of the piperidine ring or the chlorine atom.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.

This technique provides unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the orientation of the piperidine ring relative to the aniline ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding, halogen bonding, and other non-covalent interactions that govern the solid-state structure.

Advanced Chromatographic Techniques (e.g., Chiral HPLC for Enantiomeric Purity)

For derivatives of this compound that are chiral, meaning they exist as non-superimposable mirror images (enantiomers), advanced chromatographic techniques are essential for separating and quantifying these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for determining the enantiomeric purity of a sample. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This is crucial in many applications where one enantiomer may have desired properties while the other may be inactive or have undesirable effects.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound and characterizing the nature of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, IR spectroscopy would show characteristic bands for the N-H stretching of the aniline amine group, C-H stretching of the aromatic and piperidine rings, C-N stretching, and C-Cl stretching. The NIST Chemistry WebBook provides reference IR spectra for related compounds like p-chloroaniline. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. For instance, studies on similar molecules like 4-fluoroaniline (B128567) have utilized both FTIR and FT-Raman spectroscopy for a comprehensive vibrational analysis. tsijournals.com

Application of 4 Chloro 2 Piperidin 1 Yl Aniline As a Synthetic Building Block and Precursor

A Gateway to Complex Organic Molecules

The strategic placement of the chloro, amino, and piperidinyl groups on the aniline (B41778) ring makes 4-Chloro-2-(piperidin-1-yl)aniline a versatile precursor for a variety of complex organic structures.

Crafting Heterocyclic Scaffolds and Ring Systems

The diamine-like nature of this compound, with its primary aromatic amine and the tertiary amine of the piperidine (B6355638) ring, makes it an ideal starting material for the synthesis of various heterocyclic systems. While direct experimental data for this specific aniline derivative is limited in readily available literature, established synthetic routes for similar ortho-substituted anilines provide a clear pathway for its application.

For instance, the synthesis of quinazolines, a class of nitrogen-containing heterocycles with significant pharmacological interest, often involves the reaction of 2-aminobenzylamines or 2-aminobenzophenones with various electrophiles. General methods for quinazoline (B50416) synthesis from ortho-carbonyl anilines and amino acids or amines under electrochemical conditions have been reported. It is conceivable that this compound could be transformed into a suitable 2-aminobenzophenone (B122507) or related intermediate, which could then undergo cyclization to form a 4-chloro-2-(piperidin-1-yl)quinazoline (B1317084) derivative.

Similarly, the synthesis of benzimidazoles typically proceeds through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. As this compound is an o-phenylenediamine derivative, it can be expected to react with various carbonyl compounds to yield substituted benzimidazoles. These reactions would introduce new functionalities onto the benzimidazole (B57391) core, dictated by the choice of the reacting partner.

The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound based on established synthetic methodologies for related anilines.

| Heterocyclic Scaffold | Potential Synthetic Route | Key Intermediates |

| Quinazolines | Cyclization with a one-carbon source (e.g., formic acid, orthoesters) or two-component reactions. | Not applicable |

| Benzimidazoles | Condensation with aldehydes or carboxylic acids. | Not applicable |

| Phenazines | Oxidative dimerization. | Not applicable |

Building Polyfunctionalized Aromatic and Aliphatic Compounds

The reactivity of the amino group and the aromatic ring of this compound allows for the introduction of a wide range of functional groups, leading to the creation of polyfunctionalized aromatic and aliphatic compounds. The primary amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, which opens up avenues for further chemical modifications.

For example, acylation of the amino group with various acid chlorides or anhydrides would yield the corresponding amides. These amides can possess their own unique properties or serve as intermediates for further reactions. The aromatic ring itself is susceptible to electrophilic substitution reactions, although the substitution pattern will be directed by the existing amino and piperidinyl groups.

A Precursor for Innovative Ligand Design in Catalysis

The presence of both a soft (piperidine nitrogen) and a hard (aniline nitrogen) donor atom makes this compound and its derivatives attractive candidates for the design of novel ligands for catalysis.

Exploring Metal Coordination Chemistry

The nitrogen atoms of the aniline and piperidine moieties can coordinate with a variety of transition metals, forming stable metal complexes. The coordination geometry and the electronic properties of these complexes can be fine-tuned by modifying the substituents on the aniline ring or the piperidine ring. While specific studies on the metal complexes of this compound are not extensively documented, the coordination chemistry of similar aniline and piperidine-containing ligands has been well-established. These complexes have potential applications in various catalytic transformations, including cross-coupling reactions and oxidation catalysis. The chlorine substituent can also influence the electronic properties of the resulting metal complex, potentially impacting its catalytic activity.

Paving the Way for Chiral Ligands

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of single-enantiomer products. While this compound itself is achiral, it can be used as a scaffold for the synthesis of chiral ligands. This can be achieved by introducing a chiral center on the piperidine ring or by derivatizing the aniline nitrogen with a chiral auxiliary. The development of chiral ligands from substituted anilines is an active area of research, with applications in enantioselective C-H activation and other important transformations. For instance, chiral piperazinone derivatives have been synthesized through multi-step reactions involving reductive amination and cyclization, demonstrating a pathway to introduce chirality. google.com

A Building Block for Advanced Materials Research

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers and other functional materials. sci-hub.sersc.org The polymerization of aniline derivatives can lead to materials with interesting electronic and optical properties. rsc.org

The presence of the chloro and piperidinyl substituents on the aniline ring of this compound would be expected to influence the properties of the resulting polymer. The chloro group, being an electron-withdrawing group, could affect the electronic bandgap and conductivity of the polymer. The bulky piperidine group might influence the polymer's morphology and solubility. Research on the polymerization of substituted anilines has shown that the nature of the substituent has a significant impact on the properties of the resulting polymer. rsc.org While no specific studies on the polymerization of this compound were found, the general principles of aniline polymerization suggest that it could be a valuable monomer for creating novel functional polymers with potential applications in sensors, electronic devices, and corrosion protection. sci-hub.sersc.org

Monomer in Polymer Synthesis (e.g., Polyanilines with Piperidine Side Chains)

The synthesis of polyanilines is a well-established field, with various derivatives being explored to tailor the polymer's properties. The incorporation of side chains, such as piperidine, can influence solubility, processability, and electronic characteristics. In principle, this compound could be polymerized through oxidative coupling of the aniline monomers. The resulting polymer would feature a repeating unit with a piperidine side chain and a chlorine substituent.

Theoretical Polymerization of this compound:

| Monomer | Potential Polymerization Method | Anticipated Polymer Structure | Potential Properties Influenced by Substituents |

| This compound | Oxidative Chemical or Electrochemical Polymerization | Poly(this compound) | The piperidine group could enhance solubility in organic solvents. The chlorine atom might affect the electronic properties and inter-chain interactions. |

Despite the theoretical possibility, no published studies were found that specifically describe the synthesis or characterization of poly(this compound). Research in the area of polyanilines with N-substituted piperidine side chains is available for other, structurally different monomers, but does not include the specific compound .

Components for Functional Dyes and Optoelectronic Materials

Substituted anilines are frequently used as precursors in the synthesis of azo dyes and other chromophores for various applications, including textiles, printing, and optical data storage. The amine group of anilines can be diazotized and coupled with other aromatic compounds to form azo dyes. The substituents on the aniline ring play a crucial role in determining the color and properties of the resulting dye.

Similarly, in the field of optoelectronics, aniline derivatives are utilized in the construction of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other devices. The electronic nature of the substituents on the aniline ring can be tuned to achieve desired energy levels and charge transport properties.

While the structure of this compound suggests its potential as a precursor for such materials, there is no specific information in the scientific literature or patents that demonstrates its use in the synthesis of functional dyes or optoelectronic materials. Searches for applications of this specific compound in these areas did not yield any relevant research findings.

Future Directions and Emerging Research Avenues for Halogenated Piperidine Aniline Compounds

Development of Highly Efficient and Selective Synthetic Routes

The future of synthesizing halogenated piperidine-aniline compounds hinges on the development of more efficient and selective chemical pathways. Current methods, while effective, often present challenges related to cost, safety, and environmental impact. nih.gov Researchers are actively pursuing greener and more economical approaches to address these limitations.

Key areas of focus include:

One-Pot Reactions: Integrating multiple reaction steps into a single procedure, such as amide activation, reduction, and intramolecular nucleophilic substitution, can significantly improve efficiency and reduce waste. nih.govmdpi.com This approach has shown promise in the synthesis of various piperidine (B6355638) and pyrrolidine (B122466) derivatives from halogenated amides without the need for metal catalysts. nih.govnih.govmdpi.com

Catalysis: The use of transition metal catalysts (e.g., palladium, rhodium, ruthenium) and organocatalysts is being explored to achieve higher yields and stereoselectivity. mdpi.com Iron-catalyzed reductive amination is also emerging as a more environmentally benign alternative. nih.gov

Novel Methodologies: Innovative strategies like intramolecular hydroamination/cyclization of alkynes and radical-mediated amine cyclization are being investigated to create diverse piperidine structures. nih.gov However, challenges remain, such as substrate limitations based on electronic properties. nih.gov

The development of these advanced synthetic routes will make halogenated piperidine-anilines more accessible for a broader range of research and industrial applications.

Exploitation of New Reactivity Modes for the Compound

Unlocking novel reactivity patterns of 4-Chloro-2-(piperidin-1-yl)aniline and related compounds is a key avenue for future research. The interplay between the halogen substituent, the aniline (B41778) moiety, and the piperidine ring offers a rich landscape for chemical transformations.

Future explorations will likely concentrate on:

Functionalization: Developing methods for the selective functionalization of the aromatic ring and the piperidine scaffold will enable the creation of a diverse library of derivatives with unique properties. This includes exploring C-H activation and cross-coupling reactions to introduce new functional groups.

Catalytic Applications: Investigating the potential of these compounds to act as ligands for transition metal catalysts could lead to the discovery of new catalytic systems with enhanced activity and selectivity for various organic transformations.

Polymer Chemistry: The bifunctional nature of these molecules makes them interesting candidates for the synthesis of novel polymers and materials with tailored electronic and physical properties.

A deeper understanding of the reactivity of these compounds will undoubtedly expand their utility in synthetic chemistry and materials science.

Integration with Machine Learning for Reaction Prediction and Optimization

For halogenated piperidine-aniline compounds, machine learning can be applied to:

Predict Reaction Outcomes: Supervised ML models can be trained to predict reaction yields, enantioselectivity, and regioselectivity with high accuracy, reducing the need for extensive trial-and-error experimentation. digitellinc.comucla.edu

Optimize Reaction Conditions: AI algorithms can efficiently explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a desired transformation, leading to higher yields and purity. technologynetworks.comrjptonline.org

Discover New Reactions: By identifying patterns in large reaction databases, ML models can help chemists discover novel reactions and synthetic strategies that might not be apparent through traditional methods. researchgate.netresearchgate.net

The synergy between experimental chemistry and machine learning will accelerate the discovery and development of new halogenated piperidine-aniline derivatives with desired functionalities.

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

The unique structural features of halogenated piperidine-aniline compounds make them intriguing building blocks for supramolecular chemistry and self-assembly. The presence of hydrogen bond donors and acceptors, along with the potential for halogen bonding and π–π stacking interactions, allows these molecules to form well-defined, higher-order structures. rsc.orgnih.gov

Future research in this area will likely involve:

Crystal Engineering: Systematically studying the solid-state packing of these compounds to understand the interplay of intermolecular forces and to design crystals with specific properties. The influence of halogen substituents on the resulting self-assembled structures is a key area of investigation. rsc.org

Supramolecular Polymers: Utilizing the directional nature of non-covalent interactions to construct supramolecular polymers. tue.nlresearchgate.net The properties of these materials can be tuned by modifying the molecular structure of the building blocks.

Host-Guest Chemistry: Exploring the ability of self-assembled structures derived from these compounds to act as hosts for small molecules and ions, with potential applications in sensing, separation, and catalysis.

The study of the self-assembly of halogenated piperidine-anilines opens up exciting possibilities for the creation of novel functional materials.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Advanced computational modeling techniques, such as Density Functional Theory (DFT), provide powerful tools for understanding and predicting the properties and reactivity of molecules. arxiv.org These methods can be used to complement experimental studies and guide the design of new materials.

For this compound and its analogs, computational modeling can be employed to:

Predict Molecular Properties: Calculate key electronic and structural properties, such as molecular geometry, charge distribution, and spectroscopic signatures, to gain insights into their behavior.

Model Reaction Mechanisms: Elucidate the detailed mechanisms of chemical reactions, identify transition states, and calculate activation energies to understand reactivity and selectivity.

Design New Materials: Predict the properties of hypothetical materials based on these compounds, allowing for the in-silico design of molecules with desired characteristics before their synthesis. This data-driven approach, combined with machine learning, is crucial for accelerating the discovery of novel inorganic compounds. arxiv.org

The integration of advanced computational modeling into the research workflow will enable a more rational and efficient approach to the design and development of new functional molecules and materials based on the halogenated piperidine-aniline scaffold.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-(piperidin-1-yl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. For NAS, chloroaniline derivatives react with piperidine under controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate deprotonation. Optimization includes:

- Temperature control : Higher temperatures (>120°C) risk decomposition, while lower temperatures (<80°C) slow reactivity.

- Solvent selection : DMF enhances solubility but may require rigorous purification to remove residual amines.

- Catalyst use : CuI or Pd(OAc)₂ improves coupling efficiency in aryl halide intermediates .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and amine protons (broad δ 3.5–5.0 ppm). Compare with reference data for analogous compounds .

- FT-IR : Confirm N-H stretches (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Use SHELX software for structure refinement. Asymmetric units often show intermolecular N-H⋯N hydrogen bonding, as seen in related aniline derivatives .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring or chloro substituent influence the compound's biological activity and binding mechanisms?

- Methodological Answer :

- Piperidine modifications : Replace piperidine with pyrrolidine or morpholine to alter steric and electronic profiles. For example, morpholine increases polarity, potentially enhancing solubility but reducing membrane permeability .

- Chloro position : Moving the chloro group to meta or para positions (e.g., 4-Chloro-3-(piperidin-1-yl)aniline) disrupts π-stacking interactions in enzyme binding pockets.

- Assays : Test inhibitory activity against targets like HIV-1 reverse transcriptase (RT) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Compare IC₅₀ values of derivatives .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets like reverse transcriptase?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize hydrophobic interactions between the chloro group and RT’s nonpolar residues (e.g., Tyr181, Trp229).

- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

- QSAR models : Train models on datasets of aniline derivatives to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Metabolite profiling : Use LC-MS to identify metabolites (e.g., 4-Chloro-2-(trifluoromethyl)aniline) that may interfere with assays .

- Structural validation : Re-examine crystal structures or NMR data to confirm compound identity. Contradictions often arise from undetected impurities or stereochemical variations .

- Standardized assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability.

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show negligible activity for structurally similar derivatives?

- Methodological Answer :

- Experimental variables : Differences in assay protocols (e.g., substrate concentration, incubation time) can skew results. For example, higher substrate concentrations mask competitive inhibition.

- Isomerism : Unreported stereoisomerism (e.g., at the piperidine nitrogen) may lead to varied binding affinities. Characterize stereochemistry via chiral HPLC or X-ray diffraction .

- Off-target effects : Screen derivatives against related enzymes (e.g., HIV-2 RT) to rule out cross-reactivity .

Structural Analog Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |